molecular formula C14H14N4O4 B2740353 methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate CAS No. 383148-51-4

methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate

Cat. No.: B2740353
CAS No.: 383148-51-4
M. Wt: 302.29
InChI Key: AILGTCGMAFJYMF-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a complex organic compound featuring a benzodioxin moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized via a multistep synthetic route. Key steps include:

  • Formation of the 1,4-benzodioxin ring: : This involves cyclization reactions starting from appropriate catechol derivatives.

  • Introduction of the triazole moiety: : Often accomplished via azide-alkyne cycloaddition.

  • Final coupling step: : The methyl ester is introduced in the final stages through esterification reactions under acidic conditions.

Industrial Production Methods

Industrial-scale production usually involves optimizing reaction conditions like temperature, pressure, and the use of catalysts to maximize yield and purity. Batch reactors are commonly employed, with thorough purification processes including crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound is reactive in several ways:

  • Oxidation: : Can be oxidized at specific sites, especially at the benzodioxin ring.

  • Reduction: : Reduction reactions can alter the triazole ring and other conjugated systems.

  • Substitution: : Nucleophilic substitutions are common, especially at reactive positions adjacent to the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Utilizes agents like potassium permanganate or hydrogen peroxide under mild conditions.

  • Reduction: : Typically employs hydrogen gas with palladium on carbon as a catalyst.

  • Substitution: : Uses halogenating agents and strong bases like sodium hydride for effective substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced triazole analogs, and substituted benzodioxin variants.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate for synthesizing more complex molecules, especially in developing new pharmaceuticals.

Biology

Biologically, it's studied for its interaction with cellular enzymes and potential as an inhibitor of specific biochemical pathways.

Medicine

Medically, it shows promise in antifungal and anticancer research due to its ability to disrupt cellular processes in pathogens and malignant cells.

Industry

Industrially, it's useful in creating specialized polymers and materials with unique properties derived from its chemical structure.

Mechanism of Action

This compound's mechanism of action often involves binding to active sites of enzymes or receptors, disrupting their normal function. For instance, its triazole ring might interact with cytochrome P450 enzymes, inhibiting their activity, which is crucial for its antifungal properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)propanoate

  • Ethyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate

Uniqueness

The presence of the 1H-1,2,4-triazol-1-yl prop-2-enoate group differentiates it significantly, providing distinctive reactivity and biological activity compared to similar compounds with different ester or alkyne groups.

Properties

IUPAC Name

methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-20-14(19)11(18-9-15-8-17-18)7-16-10-2-3-12-13(6-10)22-5-4-21-12/h2-3,6-9,16H,4-5H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILGTCGMAFJYMF-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC2=C(C=C1)OCCO2)/N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.